ethyl N-(3-nitropyridin-4-yl)carbamate
Description
Ethyl N-(3-nitropyridin-4-yl)carbamate (CAS: 797032-05-4) is a carbamate derivative with the molecular formula C₁₁H₁₃N₃O₄ and a molecular weight of 251.24 g/mol . Its IUPAC name reflects its structure: a pyridine ring substituted with a nitro group at the 3-position and a carbamate group at the 4-position, where the carbamate is further modified with an ethyl ester and a cyclopropyl substituent . The compound’s InChIKey (QEADMRWWIQXOIK-UHFFFAOYSA-N) confirms its stereochemical uniqueness .
Key physicochemical properties include:
- Boiling point: 381.4°C at 760 mmHg
- Density: 1.409 g/cm³
- Refractive index: 1.63
- LogP (partition coefficient): 2.64, indicating moderate lipophilicity .
This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging its nitro group for further functionalization .
Properties
IUPAC Name |
ethyl N-(3-nitropyridin-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O4/c1-2-15-8(12)10-6-3-4-9-5-7(6)11(13)14/h3-5H,2H2,1H3,(H,9,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENNERPQXXLLRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=NC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90223-38-4 | |
| Record name | 90223-38-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-(3-nitropyridin-4-yl)carbamate can be synthesized through several methods. One common approach involves the ammonolysis of 3-nitroisonicotinic acid ethyl esters, followed by a modified Hofmann reaction of 3-nitroisonicotinamides . Another method includes the cleavage of ethyl (2-aryl-3-nitropyridin-4-yl)carbamates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(3-nitropyridin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
Ethyl N-(3-nitropyridin-4-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl N-(3-nitropyridin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares ethyl N-(3-nitropyridin-4-yl)carbamate with analogous carbamate and heterocyclic derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications | Key Differences |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₃N₃O₄ | 251.24 | 3-nitro, 4-carbamate (ethyl, cyclopropyl) | Pharmaceutical intermediates | Nitropyridine core; cyclopropyl group |
| 3-Chloro-N-phenyl-phthalimide | C₁₄H₈ClNO₂ | 265.67 | Chloro, phenyl, phthalimide ring | Polymer synthesis (polyimide monomers) | Aromatic phthalimide scaffold; no ester |
| Ethyl N-(3-chloro-4-methylphenyl)carbamate | C₁₀H₁₂ClNO₂ | 213.66 | 3-chloro, 4-methylphenyl | Agrochemical research | Phenyl ring; smaller molecular weight |
| tert-Butyl N-[(3R,6R)-6-methylpiperidin-3-yl]carbamate | C₁₂H₂₂N₂O₂ | 226.32 | Piperidine, tert-butyl | Drug discovery (amine-protecting group) | Aliphatic heterocycle; no nitro group |
| Benzyl carbamate | C₈H₉NO₂ | 151.16 | Benzyl, carbamate | Organic synthesis (protecting group) | Simpler structure; no heterocycle |
Detailed Analysis:
Structural Variations: Nitropyridine vs. Phthalimide: The nitropyridine core in this compound offers distinct electronic properties compared to the fused aromatic phthalimide ring in 3-chloro-N-phenyl-phthalimide. The nitro group enhances electrophilicity, enabling nucleophilic substitution reactions, whereas the phthalimide’s rigidity favors polymer backbone formation .
Physicochemical Properties :
- Lipophilicity : this compound (LogP = 2.64) is more lipophilic than benzyl carbamate (LogP ~1.5) but less than 3-chloro-N-phenyl-phthalimide (estimated LogP >3.0) . This affects solubility and bioavailability.
- Thermal Stability : The high boiling point (381.4°C) suggests greater thermal stability compared to tert-butyl carbamate derivatives, which often degrade below 300°C .
Synthetic Utility :
- Unlike ethyl carbamates in food (e.g., ethyl carbamate in alcoholic beverages ), this compound’s nitro and cyclopropyl groups make it unsuitable for consumption but valuable for targeted synthesis. Its nitro group can be reduced to an amine for further coupling .
Notes
Biological Activity
Ethyl N-(3-nitropyridin-4-yl)carbamate is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is characterized by a carbamate functional group and a nitropyridine moiety. These structural features contribute to its reactivity and potential interactions with biological targets.
- Carbamate Group : Enhances reactivity and biological interactions.
- Nitropyridine Moiety : Facilitates interactions through hydrogen bonding and non-covalent interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may function as an enzyme inhibitor , binding to active or allosteric sites, thus preventing substrate access or altering enzyme conformation. The nitropyridinyl group plays a crucial role in these interactions by forming hydrogen bonds with target molecules.
Enzyme Inhibition
Research indicates that this compound may inhibit various enzymes involved in metabolic pathways. Its structural similarity to other known inhibitors allows it to modulate biochemical pathways effectively. For instance, modifications in the nitro group's position can significantly influence its inhibitory potency against certain enzymes.
Comparative Analysis with Similar Compounds
The following table illustrates the biological activity of this compound compared to other carbamate derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl N-methoxy-N-(2-nitropyridin-3-yl)carbamate | Similar structure with different nitro position | Moderate enzyme inhibition |
| Ethyl N-methoxy-N-(4-nitropyridin-2-yl)carbamate | Different nitro position | Reduced neuroprotective effects compared to others |
| This compound | Altered substitution pattern | Potentially enhanced binding affinity |
Neuroprotection in Cell Models
In studies involving PC12 cells, aromatic carbamates have demonstrated significant protective effects against apoptosis induced by etoposide. Although specific data on this compound is limited, related compounds suggest potential for similar protective mechanisms through modulation of apoptotic pathways.
Enzyme Interaction Studies
Preliminary studies have indicated that compounds with similar structural features can effectively inhibit enzymes involved in metabolic pathways. The mechanism often involves competitive inhibition, where the compound competes with natural substrates for binding sites on the enzyme.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
